N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide
Overview
Description
N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide is a small molecule with a molecular weight of 305.2 g/mol and a molecular formula of C13H21BrNO3. It is a white crystalline powder that is soluble in ethanol and propylene glycol, but insoluble in water. N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide is a derivative of the cyclopentanamine structure and is a useful compound for research in organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in drug design and synthesis. Its structure could be utilized to develop novel therapeutic agents, particularly due to the presence of the trimethoxybenzyl group which is a common moiety in molecules with pharmacological activity .
Pharmacology
Pharmacologically, the compound’s amine group makes it a candidate for the development of receptor agonists or antagonists. It could be involved in the synthesis of compounds targeting neurological pathways, possibly contributing to treatments for disorders such as depression or anxiety .
Biochemistry
Biochemically, N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide may serve as a selective probe or inhibitor in enzymatic studies. Its ability to interact with enzymes could help in understanding the mechanisms of action or in the inhibition of specific biochemical pathways .
Materials Science
In materials science, this compound could be investigated for its role in the creation of novel polymers or coatings. The trimethoxybenzyl group might impart unique electronic or optical properties, making it valuable in the development of advanced materials .
Chemical Engineering
From a chemical engineering perspective, the compound could be used in process optimization studies. Its stability under various conditions can be assessed to improve reaction yields and to develop more efficient synthetic routes for complex organic molecules .
Environmental Science
Lastly, in environmental science, research could focus on the compound’s biodegradability and environmental impact. Understanding its breakdown products and interaction with ecosystems is crucial for assessing its suitability and safety in widespread industrial applications .
properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]cyclopentanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.BrH/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-16-12-6-4-5-7-12;/h8-9,12,16H,4-7,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAJZDJXOYOQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1609408-86-7 | |
Record name | Benzenemethanamine, N-cyclopentyl-2,3,4-trimethoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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